molecular formula C4H10N2S B15304273 2-(Methylamino)propanethioamide

2-(Methylamino)propanethioamide

Cat. No.: B15304273
M. Wt: 118.20 g/mol
InChI Key: QWSLFNSATDQUBY-UHFFFAOYSA-N
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Description

2-(Methylamino)propanethioamide is an organic compound with the molecular formula C4H10N2S It is a derivative of thioamide and contains a methylamino group attached to the propanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)propanethioamide typically involves the reaction of propanethioamide with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-(Methylamino)propanethioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)propanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(methylamino)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLFNSATDQUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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